

Physical and chemical properties of 4-Chloro-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-4'-methoxybiphenyl

Cat. No.: B1605860

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **4-Chloro-4'-methoxybiphenyl**

Introduction: Contextualizing 4-Chloro-4'-methoxybiphenyl

4-Chloro-4'-methoxybiphenyl is a substituted biaryl compound. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, prized for its rigid, planar geometry which allows it to serve as a key pharmacophore or a fundamental unit in liquid crystals and polymers[1]. The specific substitutions on this molecule—a chloro group and a methoxy group—impart distinct electronic and steric properties that make it a valuable intermediate and building block. For instance, it is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of larger, functionally complex molecules like PROTACs (Proteolysis Targeting Chimeras)[2]. This guide provides a comprehensive overview of its known properties, synthesis, and characterization from a field-proven perspective, emphasizing the causality behind the methodologies.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. **4-Chloro-4'-methoxybiphenyl** is an aromatic compound composed of two phenyl rings linked by a single bond. One ring is substituted with a chlorine atom at the 4-position, and the other with a methoxy group at the 4'-position.

Caption: Molecular structure of **4-Chloro-4'-methoxybiphenyl**.

Identifier	Value	Source
CAS Number	58970-19-7	[2] [3] [4]
Molecular Formula	C ₁₃ H ₁₁ ClO	[2] [3] [5]
Molecular Weight	218.68 g/mol	[2] [5] [6]
Canonical SMILES	COc1=CC=C(C=C1)C1=CC=C(C=C1)Cl	[6]
InChIKey	PUVSUQVVUYQOBK-UHFFFAOYSA-N	[3] [6]

Physical Properties

The physical properties of a compound are critical for determining its handling, storage, and application conditions. While specific experimental data for **4-Chloro-4'-methoxybiphenyl** is not widely published, we can infer its properties from its structure and data from closely related analogs.

Property	Value	Notes & References
Physical Form	Solid. Likely a white to off-white powder or crystalline solid.	Based on analogs like 4-Methoxybiphenyl[7].
Melting Point	Data not readily available in cited literature.	The parent compound, 4-Methoxybiphenyl, has a melting point of 86-90 °C[7]. The addition of a chloro group would be expected to alter this value.
Boiling Point	Data not readily available.	The related 4-Methoxybiphenyl has a boiling point of 157 °C at 10 mmHg.
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, Toluene, Ethyl Acetate) and insoluble in water.	Inferred from its nonpolar, aromatic structure.
Storage	Store at room temperature in a dry, well-ventilated place.	[2][3]

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of a synthesized compound. Below are the expected spectroscopic signatures for **4-Chloro-4'-methoxybiphenyl** based on its structure and data from similar compounds.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.
 - Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm, integrating to 3H.
 - Aromatic Protons: The two phenyl rings will exhibit patterns characteristic of 1,4-disubstitution. This typically results in two sets of doublets (an AA'BB' system). The

protons on the methoxy-substituted ring are expected around δ 6.9-7.1 ppm and δ 7.4-7.6 ppm. The protons on the chloro-substituted ring will likely appear at slightly different shifts, generally in the δ 7.3-7.6 ppm range.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum provides a map of the carbon skeleton.
 - Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
 - Aromatic Carbons: A total of 10 signals are expected in the aromatic region (δ 110-160 ppm) due to symmetry. Key signals include the carbon attached to the methoxy group (C-O) around δ 159-160 ppm, the carbon attached to the chlorine (C-Cl) around δ 132-134 ppm, and the two carbons forming the biphenyl bond (C-C) around δ 130-140 ppm.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic distribution.
 - Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for the molecule with ³⁵Cl (M⁺) and a peak for the molecule with ³⁷Cl (M+2) in an approximate 3:1 ratio of intensity. The exact mass would be 218.0498 g/mol [6].

Chemical Synthesis: The Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing the C-C bond between the two aryl rings in **4-Chloro-4'-methoxybiphenyl** is the Suzuki-Miyaura cross-coupling reaction[1]. This palladium-catalyzed reaction is favored for its high yields, mild conditions, and exceptional tolerance of various functional groups[1].

The core of the reaction involves coupling an aryl boronic acid (or ester) with an aryl halide. For this target molecule, two primary routes are viable:

- Route A: 4-Chlorophenylboronic acid + 4-Bromoanisole
- Route B: 4-Methoxyphenylboronic acid + 1-Bromo-4-chlorobenzene

Both routes are chemically sound. The choice often depends on the commercial availability and cost of the starting materials. Below is a diagram and generalized protocol for this key transformation.

Caption: Generalized workflow for the synthesis of **4-Chloro-4'-methoxybiphenyl** via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization.

Reagents & Equipment:

- 4-Chlorophenylboronic acid (1.2 equivalents)
- 4-Bromoanisole (1.0 equivalent)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (1-3 mol%)
- Tricyclohexylphosphine $[\text{PCy}_3]$ or other suitable phosphine ligand (2-6 mol%)
- Potassium Carbonate $[\text{K}_2\text{CO}_3]$ (2.0 equivalents), finely powdered
- Toluene and Water (e.g., 4:1 v/v)
- Schlenk flask or similar reaction vessel
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for workup and purification

Procedure:

- Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (evacuated and backfilled with Argon or Nitrogen three times). This is a critical step to exclude oxygen, which can poison the palladium catalyst.

- Charging Reagents: To the flask, add 4-bromoanisole, 4-chlorophenylboronic acid, potassium carbonate, the palladium catalyst, and the phosphine ligand.
- Solvent Addition & Degassing: Add the degassed solvent mixture (Toluene/Water). To ensure the removal of dissolved oxygen, the reaction mixture must be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every hour) by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed. Reaction times typically range from 1 to 12 hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute with ethyl acetate and water. Transfer to a separatory funnel.
 - Separate the organic layer. Wash it sequentially with water and then brine to remove the base and other inorganic impurities.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude solid is then purified by flash column chromatography on silica gel using a nonpolar eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure **4-Chloro-4'-methoxybiphenyl**.
- Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods outlined in Section 3 (¹H NMR, ¹³C NMR, MS).

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves[3].

- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[3]. Prevent dust formation during transfer.
- **Storage:** Keep the container tightly sealed and store in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents[3].
- **Disposal:** Dispose of waste materials in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS 58970-76-6 | Sigma-Aldrich [sigmaaldrich.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Bestatin | 58970-76-6 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Chloro-4'-methoxybiphenyl]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1605860#physical-and-chemical-properties-of-4-chloro-4-methoxybiphenyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com